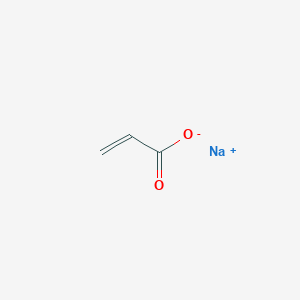

sodium;prop-2-enoate

Descripción general

Descripción

Sodium prop-2-enoate, also known as sodium acrylate, is the sodium salt of prop-2-enoic acid. It is a white, odorless powder that is highly soluble in water. This compound is widely used in various industrial applications due to its ability to form hydrogels and its role as a monomer in polymerization reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium prop-2-enoate is typically synthesized through the neutralization of prop-2-enoic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:

CH2=CHCOOH+NaOH→CH2=CHCOONa+H2O

Industrial Production Methods: On an industrial scale, sodium prop-2-enoate is produced by the polymerization of prop-2-enoic acid in the presence of sodium hydroxide. This process involves the use of initiators such as potassium persulfate to start the polymerization reaction .

Types of Reactions:

Polymerization: Sodium prop-2-enoate readily undergoes polymerization to form poly(sodium prop-2-enoate), a superabsorbent polymer used in various applications.

Neutralization: It can be neutralized by acids to form prop-2-enoic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Polymerization: Initiators like potassium persulfate are used under controlled temperature conditions.

Neutralization: Strong acids like hydrochloric acid are used to neutralize sodium prop-2-enoate.

Major Products:

Poly(sodium prop-2-enoate): A superabsorbent polymer.

Prop-2-enoic acid: Formed through neutralization.

Aplicaciones Científicas De Investigación

Sodium prop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of various polymers.

Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.

Medicine: Utilized in the development of drug delivery systems.

Industry: Used in the production of superabsorbent polymers for diapers, water treatment, and agriculture

Mecanismo De Acción

The primary mechanism of action of sodium prop-2-enoate is its ability to polymerize and form hydrogels. These hydrogels can absorb and retain large amounts of water, making them useful in various applications. The polymerization process involves the formation of cross-linked networks that trap water molecules .

Comparación Con Compuestos Similares

Sodium methacrylate: Similar in structure but has a methyl group attached to the carbon-carbon double bond.

Sodium polyacrylate: A polymer form of sodium prop-2-enoate with similar superabsorbent properties.

Uniqueness: Sodium prop-2-enoate is unique due to its high solubility in water and its ability to form hydrogels. This makes it particularly useful in applications requiring high water absorption and retention .

Propiedades

IUPAC Name |

sodium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)

![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)